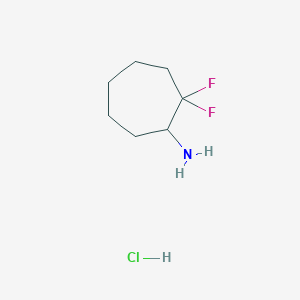

2,2-Difluorocycloheptan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluorocycloheptan-1-amine hydrochloride is a chemical compound with the CAS Number: 1780901-05-4 . It has a molecular weight of 185.64 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Aplicaciones Científicas De Investigación

Organocatalysis in Enantioselective Reactions

Tetrapeptides containing a terminated primary amine and conformationally restricted segments have been designed and synthesized for catalyzing aldol reactions, demonstrating the role of primary amines in achieving high enantioselectivity. These catalysts, through their intensive beta-turn conformation, contribute significantly to the reaction's stereoselectivity, showcasing the application of amine-functionalized compounds in organocatalysis (Feng-Chun Wu et al., 2009).

Anti-Influenza Virus Activity

Tricyclic compounds with unique amine moieties have been developed based on triperiden's structure, showing potent anti-influenza A virus activity. This research highlights the potential of amine-containing compounds in developing novel antiviral agents (M. Oka et al., 2001).

Lipophilic Hydrogen Bond Donor Properties

The difluoromethyl group, as found in compounds like 2,2-Difluorocycloheptan-1-amine hydrochloride, has been studied for its hydrogen bonding and lipophilicity, which are crucial in drug design. These properties make difluoromethylated compounds valuable in medicinal chemistry for mimicking traditional hydrogen bond donors while enhancing lipophilicity (Y. Zafrani et al., 2017).

Electroluminescence and Self-Assembly in Materials Science

Polyfluorene derivatives with primary amine groups have shown promising photophysical properties and self-assembly behaviors, applicable in polymer light-emitting diodes (PLEDs). This research indicates the significance of amine-functionalized polymers in developing advanced materials for electronic and optoelectronic devices (Zeng-Shan Guo et al., 2009).

Reductive Amination Techniques in Organic Synthesis

Sodium triacetoxyborohydride has been utilized for the reductive amination of aldehydes and ketones, demonstrating the broad scope of this reaction in synthesizing a wide variety of amine-containing compounds. Such methodologies underscore the versatility of amines in synthetic organic chemistry and their importance in constructing complex molecules (A. Abdel-Magid et al., 1996).

Propiedades

IUPAC Name |

2,2-difluorocycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPPBSRVTOSBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)

![2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2728361.png)

![Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728362.png)

![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)

![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)

![METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2728368.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)